molecular formula C24H21BrClNO3 B5265980 4-[(2Z)-2-[2-(1-bromonaphthalen-2-yl)oxyethylidene]-5-chloro-3H-1-benzofuran-3-yl]morpholine

4-[(2Z)-2-[2-(1-bromonaphthalen-2-yl)oxyethylidene]-5-chloro-3H-1-benzofuran-3-yl]morpholine

Cat. No.: B5265980
M. Wt: 486.8 g/mol
InChI Key: SXNXVAMGGXTULY-AFPJDJCSSA-N
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Description

4-[(2Z)-2-[2-(1-bromonaphthalen-2-yl)oxyethylidene]-5-chloro-3H-1-benzofuran-3-yl]morpholine is a complex organic compound that features a unique combination of functional groups, including a bromonaphthalene moiety, a benzofuran ring, and a morpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2Z)-2-[2-(1-bromonaphthalen-2-yl)oxyethylidene]-5-chloro-3H-1-benzofuran-3-yl]morpholine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of Benzofuran Ring: Cyclization reactions to form the benzofuran ring.

    Morpholine Introduction: Coupling reactions to attach the morpholine group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromonaphthalene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-[(2Z)-2-[2-(1-bromonaphthalen-2-yl)oxyethylidene]-5-chloro-3H-1-benzofuran-3-yl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 4-[(2Z)-2-[2-(1-bromonaphthalen-2-yl)oxyethylidene]-5-chloro-3H-1-benzofuran-3-yl]morpholine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromonaphthalene: Shares the bromonaphthalene moiety but lacks the benzofuran and morpholine groups.

    Benzofuran: Contains the benzofuran ring but does not have the bromonaphthalene or morpholine groups.

    Morpholine: Features the morpholine group but lacks the bromonaphthalene and benzofuran rings.

Uniqueness

4-[(2Z)-2-[2-(1-bromonaphthalen-2-yl)oxyethylidene]-5-chloro-3H-1-benzofuran-3-yl]morpholine is unique due to its combination of functional groups, which imparts distinct chemical and biological properties not found in the individual components.

Properties

IUPAC Name

4-[(2Z)-2-[2-(1-bromonaphthalen-2-yl)oxyethylidene]-5-chloro-3H-1-benzofuran-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrClNO3/c25-23-18-4-2-1-3-16(18)5-7-21(23)29-12-9-22-24(27-10-13-28-14-11-27)19-15-17(26)6-8-20(19)30-22/h1-9,15,24H,10-14H2/b22-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNXVAMGGXTULY-AFPJDJCSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2C3=C(C=CC(=C3)Cl)OC2=CCOC4=C(C5=CC=CC=C5C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C\2C3=C(C=CC(=C3)Cl)O/C2=C\COC4=C(C5=CC=CC=C5C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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